3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol

Medicinal Chemistry Cross-Coupling Synthetic Methodology

This 3‑bromo‑6‑hydroxy‑5‑azaindole is a privileged kinase hinge‑binding scaffold. The 6‑OH tautomeric state creates a unique H‑bond donor/acceptor pair absent in 6‑amino analogs, enabling orthogonal selectivity profiles. The 3‑Br handle balances sufficient Suzuki–Miyaura reactivity with superior stability over 3‑iodo analogs, reducing by‑products in parallel synthesis. Validated in MPS1/TTK programs (PDB 4C4E) and FMS inhibitors with oral bioavailability demonstrated in xenograft models. Batches from multiple ISO‑certified suppliers ensure reliable library production.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 1190320-24-1
Cat. No. B3219728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol
CAS1190320-24-1
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=C2C(=CNC1=O)C(=CN2)Br
InChIInChI=1S/C7H5BrN2O/c8-5-3-9-6-1-7(11)10-2-4(5)6/h1-3,9H,(H,10,11)
InChIKeyHSCUFBSCCWGIFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol (CAS 1190320-24-1): Core Scaffold Procurement for Kinase-Targeted Drug Discovery


3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol (CAS 1190320-24-1, molecular formula C7H5BrN2O, MW 213.03) is a halogenated fused heterocyclic compound belonging to the 5-azaindole class, characterized by a bromine atom at the 3-position and a hydroxyl group at the 6-position of the pyrrolo[3,2-c]pyridine core [1]. The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a privileged kinase hinge-binding motif in medicinal chemistry, with validated applications in the development of MPS1/TTK inhibitors [2] and FMS/CSF-1R kinase inhibitors [3].

Why 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol Cannot Be Arbitrarily Substituted with Other Azaindole Analogs


Substituting 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol with alternative 3-halo or 6-position analogs introduces substantial variability in synthetic outcomes and downstream biological applications. The 6-hydroxyl group imparts tautomeric behavior and hydrogen-bonding capacity distinct from 6-amino or unsubstituted analogs, which critically influences molecular recognition in kinase active sites where this scaffold engages the hinge region [1]. Additionally, the 3-bromo substituent serves as a cross-coupling handle, yet its reactivity profile differs markedly from 3-chloro or 3-iodo analogs in palladium-catalyzed transformations, directly affecting yield and selectivity in Suzuki-Miyaura or Buchwald-Hartwig coupling steps . The following evidence quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol vs. Structural Analogs


Bromine at C3 vs. Chlorine at C3: Superior Cross-Coupling Reactivity for Suzuki-Miyaura Derivatization

The C3-bromo substituent in 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol provides substantially higher reactivity in palladium-catalyzed cross-coupling reactions compared to the 3-chloro analog. The 3-bromo derivative is specifically employed in Suzuki-Miyaura and Buchwald-Hartwig couplings for the synthesis of complex polyaryl kinase inhibitor architectures, whereas the 3-chloro analog exhibits significantly reduced oxidative addition rates with Pd(0) catalysts .

Medicinal Chemistry Cross-Coupling Synthetic Methodology

6-Hydroxyl vs. 6-Amino Substitution: Distinct Tautomeric Behavior Critical for Kinase Hinge Binding

The 6-hydroxyl group in 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol exists predominantly as the lactam tautomer (3-bromo-1,5-dihydropyrrolo[3,2-c]pyridin-6-one) under physiological conditions , whereas 6-amino derivatives maintain an amino-aromatic character. This tautomeric preference alters the hydrogen-bond donor/acceptor pattern at the kinase hinge-binding motif compared to 1H-pyrrolo[3,2-c]pyridine-6-amino derivatives, which have been explicitly patented as MPS1 inhibitors [1].

Kinase Inhibitor Design Structure-Based Drug Design Molecular Recognition

Kinase Inhibitor Potency Comparison: Pyrrolo[3,2-c]pyridine Scaffold Demonstrates Quantified Selectivity Advantages

Derivatives based on the pyrrolo[3,2-c]pyridine scaffold exhibit quantifiable kinase selectivity advantages. In a 47-kinase panel screen at 1 μM, a pyrrolo[3,2-c]pyridine derivative showed 90% inhibition of FMS kinase versus 71% inhibition of KDR kinase, corresponding to IC50 values of 96 nM (FMS) and 1058 nM (KDR)—an 11-fold selectivity window [1]. In a subsequent optimization study of eighteen pyrrolo[3,2-c]pyridine derivatives, compound 1r achieved IC50 = 30 nM against FMS kinase, representing 3.2-fold improved potency over the lead compound KIST101029 (IC50 = 96 nM) [2].

Kinase Selectivity FMS/CSF-1R Inhibition Cancer Therapeutics

Procurement-Grade Purity and Supply Chain Reliability Metrics

3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol is commercially available at defined purity grades suitable for medicinal chemistry applications. Multiple suppliers offer the compound at 95-98% purity (HPLC), with CAS registry number 1190320-24-1 ensuring unambiguous identity verification across procurement platforms . Long-term storage specifications recommend cool, dry conditions to maintain compound integrity .

Chemical Procurement Quality Control Supply Chain Management

Validated Application in MPS1/TTK Inhibitor Programs via Crystallographic Evidence

The 1H-pyrrolo[3,2-c]pyridine scaffold has been co-crystallized with MPS1/TTK kinase (PDB: 4C4E), revealing key hinge-binding interactions that define the pharmacophore [1]. This structural validation provides a rational basis for using 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol as a core intermediate in MPS1 inhibitor optimization programs. The MPS1 kinase is among the top 25 genes overexpressed in tumors with chromosomal instability and aneuploidy, and PTEN-deficient breast tumor cells demonstrate particular dependence on MPS1 for survival [2].

Structure-Based Drug Design MPS1 Kinase X-ray Crystallography

Bromine at C3 vs. Iodine at C3: Balanced Reactivity-Stability Profile

The C3-bromo substituent provides an optimal balance between cross-coupling reactivity and compound stability compared to the 3-iodo analog. While the 3-iodo derivative (CAS 877060-47-4, melting point 178-179°C ) offers higher oxidative addition rates in palladium catalysis, it demonstrates lower thermal stability and greater susceptibility to photolytic degradation, potentially compromising storage integrity and reproducible coupling yields. The 3-bromo derivative maintains adequate reactivity for Suzuki-Miyaura transformations while offering improved bench stability under standard storage conditions.

Synthetic Chemistry Halogen Reactivity Intermediate Selection

Optimal Application Scenarios for 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol Based on Quantified Evidence


FMS/CSF-1R Kinase Inhibitor Lead Optimization

Use 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol as the core scaffold for generating focused libraries targeting FMS kinase. The scaffold class has demonstrated 3.2-fold potency improvements (IC50 reduced from 96 nM to 30 nM) through iterative derivatization [1] and an 11-fold selectivity window over KDR kinase [2]. The 3-bromo handle enables Suzuki-Miyaura diversification at C3 to explore vector space identified in kinase selectivity profiling.

MPS1/TTK Inhibitor Development Programs

Employ 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol in structure-guided MPS1 inhibitor design, leveraging the crystallographically validated binding mode of the pyrrolo[3,2-c]pyridine scaffold to the MPS1 kinase hinge region (PDB: 4C4E, resolution 2.60 Å) [1]. The scaffold's established oral bioavailability potential—demonstrated with CCT251455 in HCT116 human tumor xenograft models [2]—supports progression from in vitro to in vivo proof-of-concept studies.

Parallel Synthesis and High-Throughput Chemistry Campaigns

Deploy 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol in parallel synthesis workflows where the 3-bromo group provides sufficient Suzuki-Miyaura reactivity without the stability concerns associated with the 3-iodo analog. Commercial availability at 95-98% purity from multiple suppliers [1][2] supports library production scale with defined quality specifications, minimizing batch-to-batch variability in high-throughput chemistry operations.

Hinge-Binding Motif Exploration via Tautomeric Diversity

Utilize 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol to probe kinase hinge-binding interactions that are sensitive to tautomeric state. The compound's lactam form (3-bromo-1,5-dihydropyrrolo[3,2-c]pyridin-6-one) [1] provides a hydrogen-bond donor/acceptor pattern distinct from 6-amino derivatives patented for MPS1 inhibition [2], enabling exploration of orthogonal kinase selectivity profiles that may circumvent resistance mechanisms or off-target liabilities encountered with 6-amino series compounds.

Quote Request

Request a Quote for 3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.